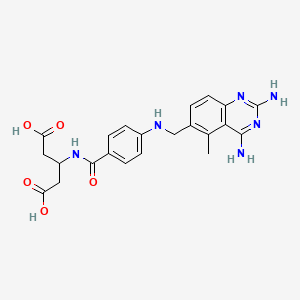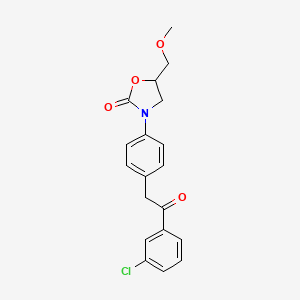
3-(4-(2-(3-Chlorophenyl)-2-oxoethyl)phenyl)-5-(methoxymethyl)-2-oxazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(2-(3-Chlorophenyl)-2-oxoethyl)phenyl)-5-(methoxymethyl)oxazolidin-2-one is a synthetic organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The unique structure of this compound, featuring a chlorophenyl group and an oxazolidinone ring, contributes to its potential biological activity and chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2-(3-Chlorophenyl)-2-oxoethyl)phenyl)-5-(methoxymethyl)oxazolidin-2-one typically involves multiple steps:
Formation of the Chlorophenyl Intermediate: The starting material, 3-chlorobenzaldehyde, undergoes a reaction with an appropriate reagent to form the 3-chlorophenyl intermediate.
Oxazolidinone Ring Formation: The intermediate is then reacted with an oxazolidinone precursor under specific conditions, such as the presence of a base and a suitable solvent, to form the oxazolidinone ring.
Methoxymethyl Group Addition: Finally, the methoxymethyl group is introduced through a substitution reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(4-(2-(3-Chlorophenyl)-2-oxoethyl)phenyl)-5-(methoxymethyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(4-(2-(3-Chlorophenyl)-2-oxoethyl)phenyl)-5-(methoxymethyl)oxazolidin-2-one involves its interaction with specific molecular targets. The oxazolidinone ring is known to inhibit protein synthesis in bacteria by binding to the bacterial ribosome. This prevents the formation of the initiation complex, thereby inhibiting bacterial growth.
類似化合物との比較
Similar Compounds
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: A newer oxazolidinone with improved pharmacokinetic properties.
Uniqueness
3-(4-(2-(3-Chlorophenyl)-2-oxoethyl)phenyl)-5-(methoxymethyl)oxazolidin-2-one is unique due to its specific structural features, such as the chlorophenyl group and methoxymethyl substitution, which may confer distinct biological and chemical properties compared to other oxazolidinones.
特性
CAS番号 |
79039-02-4 |
|---|---|
分子式 |
C19H18ClNO4 |
分子量 |
359.8 g/mol |
IUPAC名 |
3-[4-[2-(3-chlorophenyl)-2-oxoethyl]phenyl]-5-(methoxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C19H18ClNO4/c1-24-12-17-11-21(19(23)25-17)16-7-5-13(6-8-16)9-18(22)14-3-2-4-15(20)10-14/h2-8,10,17H,9,11-12H2,1H3 |
InChIキー |
FPYYAAZRYBLGJA-UHFFFAOYSA-N |
正規SMILES |
COCC1CN(C(=O)O1)C2=CC=C(C=C2)CC(=O)C3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


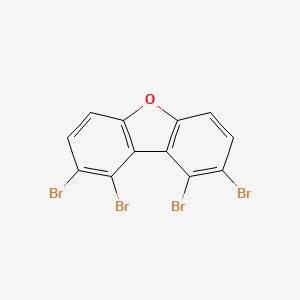
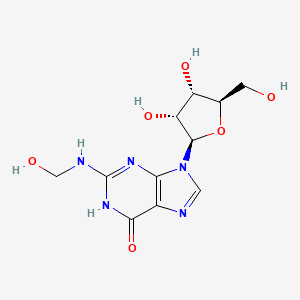


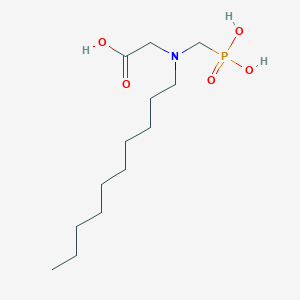
![2-Methoxy-4-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12904925.png)

![3-Ethyl-5-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12904937.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3-(1,3-benzodioxol-5-yl)-N-methyl-](/img/structure/B12904938.png)
![5-[2-(Methylsulfanyl)anilino]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12904939.png)
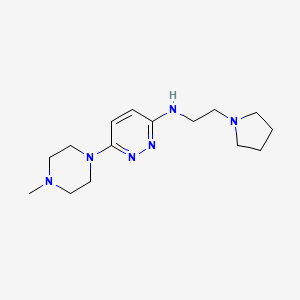
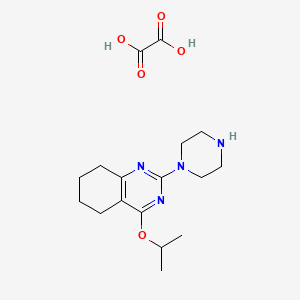
![8-Benzyl-2-chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B12904951.png)
